7-Methylguanosine 5'-phosphate

eIF4E cap-binding protein translation initiation

7-Methylguanosine 5′-phosphate (m7GMP; CAS 47442-17-1; also referred to as 7-methylguanylic acid or pm7G) is a purine ribonucleoside monophosphate bearing a characteristic N7-methyl substitution on the guanine base. It is both a structural mimetic of the eukaryotic mRNA 5′-cap mononucleotide and the authentic end-product of the scavenger decapping enzyme DcpS/DCPS, which hydrolyzes residual capped oligonucleotides during 3′→5′ mRNA decay.

Molecular Formula C11H17N5O8P+
Molecular Weight 378.26 g/mol
CAS No. 47442-17-1
Cat. No. B10777217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylguanosine 5'-phosphate
CAS47442-17-1
Molecular FormulaC11H17N5O8P+
Molecular Weight378.26 g/mol
Structural Identifiers
SMILESCN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)O)O)O
InChIInChI=1S/C11H16N5O8P/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(24-10)2-23-25(20,21)22/h3-4,6-7,10,17-18H,2H2,1H3,(H4-,12,13,14,19,20,21,22)/p+1/t4-,6-,7-,10-/m1/s1
InChIKeyAOKQNZVJJXPUQA-KQYNXXCUSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylguanosine 5′-phosphate (m7GMP, CAS 47442-17-1): A Definitive Cap-Derived Mononucleotide for mRNA Translation and Decapping Research


7-Methylguanosine 5′-phosphate (m7GMP; CAS 47442-17-1; also referred to as 7-methylguanylic acid or pm7G) is a purine ribonucleoside monophosphate bearing a characteristic N7-methyl substitution on the guanine base [1]. It is both a structural mimetic of the eukaryotic mRNA 5′-cap mononucleotide and the authentic end-product of the scavenger decapping enzyme DcpS/DCPS, which hydrolyzes residual capped oligonucleotides during 3′→5′ mRNA decay [2]. Supplied predominantly as the triethylammonium salt in aqueous solution (≥95% purity by HPLC, λmax 258/280 nm, ε 9.8/8.0 L mmol⁻¹ cm⁻¹ at pH 7.5), m7GMP serves as a well-characterized biochemical probe for cap-dependent translation initiation, cap-binding protein affinity measurements, and nucleotidase substrate specificity studies [3].

Why m7GMP Cannot Be Replaced by m7GTP, m7GDP, or Unmodified GMP in Cap-Dependent Assays


Cap analog mononucleotides are not functionally interchangeable. The number of phosphate groups, the presence or absence of N7-methylation, and the glycosidic bond conformation each independently dictate binding affinity to eIF4E, inhibitory potency in translation assays, and substrate recognition by scavenger decapping and nucleotidase enzymes [1]. Substituting m7GMP with m7GTP introduces a ~8-fold increase in eIF4E binding affinity (appKd 3.15 vs. 24.45 μM) and confers translation inhibition at concentrations where m7GMP is inert [2]. Conversely, replacing m7GMP with unmodified GMP abolishes recognition by the cap-specific 5′-nucleotidase NT5C3B, which shows strong preference for the N7-methylated substrate [3]. m7GDP occupies an intermediate niche: it binds eIF4E ~14-fold more tightly than m7GMP (Kas 20.9 vs. 1.5 μM⁻¹) and acts as a competitive inhibitor of DcpS, whereas m7GMP is the terminal hydrolysis product that does not inhibit the enzyme [4]. These quantitative divergences mean that procurement decisions based solely on cost or availability risk generating uninterpretable or misleading data in cap biology experiments.

Quantitative Differentiation of 7-Methylguanosine 5′-phosphate (m7GMP) from Closest Analogs: Head-to-Head Data for Procurement Decisions


eIF4E Binding Affinity: m7GMP Exhibits ~8-Fold Weaker Affinity than m7GTP and ~14-Fold Weaker than m7GDP

In thermal shift assays with human eIF4E (heIF4E), m7GMP displays an apparent Kd (appK) of 24.45 ± 2.89 μM, which is 7.8-fold weaker than m7GTP (appK 3.15 ± 0.84 μM) and 2.2-fold weaker than the dinucleotide m7GpppG (appK 11.35 ± 1.09 μM) [1]. This rank order is corroborated by fluorescence titration data reporting equilibrium association constants (Kas): m7GMP = 1.5 ± 0.1 μM⁻¹ vs. m7GDP = 20.9 ± 1.5 μM⁻¹ and m7GTP = 119.7 ± 5.7 μM⁻¹ for unphosphorylated eIF4E(28–217), representing a ~14-fold and ~80-fold difference respectively [2]. For procurement, this means m7GMP is the appropriate choice when a weak-binding, non-inhibitory cap analog is required as a negative control or when studying monophosphate-specific interactions.

eIF4E cap-binding protein translation initiation fluorescence titration binding affinity

Translation Inhibition: m7GMP Is Inactive in Cap-Dependent Translation at Concentrations up to 200 μM, Unlike m7GTP (IC50 ~6.1 μM)

In a rabbit reticulocyte lysate (RRL) system programmed with m₂₇,₃'O GpppG-capped luciferase mRNA, unmodified m7GMP at concentrations up to 200 μM does not inhibit cap-dependent translation, whereas the standard control m7GTP exhibits measurable inhibition and the dinucleotide m7GpppG acts as a potent inhibitor [1]. In a separate study using an Ascaris suum cell-free translation system, m7GMP shows no measurable inhibitory effect (IC50 >50 μM), while m7GTP yields an IC50 of 6.1 μM and the optimized N2-p-metoxybenzyl-m7GMP analog achieves an IC50 of ~0.9 μM [2]. These data establish that unmodified m7GMP is functionally distinct from its di- and triphosphate counterparts and from N2-substituted derivatives, and it cannot serve as a translation inhibitor in cap-dependent systems.

translation inhibition cap-dependent translation reticulocyte lysate IC50 Ascaris suum

Enzymatic Substrate Specificity: NT5C3B Preferentially Hydrolyzes m7GMP Over CMP, UMP, GMP, and AMP

The human 7-methylguanosine phosphate-specific 5′-nucleotidase NT5C3B (also designated cN-IIIB; EC 3.1.3.91) specifically hydrolyzes m7GMP to 7-methylguanosine and inorganic phosphate [1]. This enzyme displays strong substrate preference: it hydrolyzes m7GMP with high specific activity, has weak activity for CMP, and shows minimal or no activity toward UMP, GMP, and AMP [2]. The enzyme also possesses low activity with m7GDP, producing m7GMP, but does not accept unmodified GMP or AMP as substrates [3]. This unique substrate profile means that m7GMP is the only commercially available mononucleotide that can serve as the authentic substrate for NT5C3B activity assays, making it irreplaceable for studies of this nucleotidase and its role in protecting cells from undesired salvage of m7GMP into nucleic acids.

5′-nucleotidase NT5C3B substrate specificity m7GMP hydrolysis nucleotide metabolism

DCPS Scavenger Decapping: m7GMP Is the Terminal Hydrolysis Product, Whereas m7GDP Is a Competitive Inhibitor

The scavenger decapping enzyme DcpS/DCPS (EC 3.6.1.59) hydrolyzes the triphosphate bridge of residual cap structures (m7GpppN) to release m7GMP as the terminal product, together with 5′-phosphorylated RNA fragments [1]. Critically, DCPS does not hydrolyze m7GDP to m7GMP in the 5′→3′ decay pathway; instead, m7GDP acts as a competitive inhibitor of the enzyme [2]. This functional divergence between m7GMP and m7GDP has direct experimental consequences: m7GMP can be used as a benign product standard for DCPS activity assays, while m7GDP will artifactually suppress decapping activity. The DcpS enzyme from Saccharomyces cerevisiae (Dcs1) shows a Km of 0.14 μM for the dinucleotide substrate m7G5′ppp5′G and 0.26 μM for m7GDP, confirming distinct kinetic handling of di- vs. monophosphate species [3].

DCPS scavenger decapping mRNA decay enzyme kinetics product inhibition

Glycosidic Bond Conformation: m7GMP Adopts the Anti Conformation Required for Cap-Binding Protein Recognition; 8-Methyl Substitution Forces Syn Conformation and Abolishes Activity

Solution NMR studies demonstrate that m7GMP predominantly adopts the anti conformation about the glycosidic bond, which positions the guanine base away from the ribose ring and is the conformation recognized by cap-binding proteins [1]. This is directly contrasted with 7,8-dimethyl-GMP, which is forced into the syn conformation by steric clash between the 8-methyl group and the ribose, and is a markedly poorer inhibitor of translation [2]. Darzynkiewicz et al. (1987) quantified this relationship: the 8-amino-m7GMP derivative (predominantly anti) was a better competitive inhibitor of translation in reticulocyte lysate than the 8-methyl-m7GMP derivative (predominantly syn) [3]. Furthermore, the 2′,3′-diol (ring-opened ribose) derivative of m7GMP was completely inactive as a translation inhibitor, confirming that both the intact ribose ring and the anti glycosidic conformation are essential for cap analog function [3].

glycosidic conformation anti vs. syn cap-binding protein recognition NMR structure-activity relationship

N7-Methyl Requirement: m7GMP Binds Cap-Binding Proteins; Unmodified GMP Does Not — Kd >55 μM for Non-Methylated GMP vs. 24.45 μM for m7GMP

The N7-methyl group on the guanine base is a sine qua non for cap-binding protein recognition. Mass spectrometric characterization of eIF4E–nucleotide complexes demonstrated that GTP and GMP (non-methylated) bind with dramatically lower affinity than m7GTP and m7GMP: apparent gas-phase Kd values were 55.7 μM for GMP vs. tight binding for m7GTP, and there was a clear requirement for both the delocalized positive charge of the N7-methylated guanine system and at least one phosphate group [1]. In thermal shift assays, m7GMP shows an appKd of 24.45 ± 2.89 μM, whereas unmodified GMP does not produce a measurable thermal shift at equivalent concentrations [2]. This N7-methyl dependence extends across the cap analog family: absence of the 7-methyl group renders dinucleotides (e.g., G5′ppp5′A) non-inhibitory in translation assays, while the corresponding m7G-containing dinucleotides are active [3].

N7-methylation guanosine monophosphate cap recognition eIF4E mass spectrometry

Optimal Application Scenarios for 7-Methylguanosine 5′-phosphate (m7GMP) Based on Quantitative Differentiation Evidence


Negative Control for Cap-Dependent Translation Inhibition Screens

When screening cap analog libraries for translation inhibition, m7GMP serves as the definitive negative control. As demonstrated by Piecyk et al. (2012, 2014), unmodified m7GMP shows no inhibition of cap-dependent translation at concentrations up to 200 μM in reticulocyte lysate and yields IC50 >50 μM in Ascaris suum cell-free systems, whereas m7GTP (IC50 6.1 μM) and optimized N2-substituted derivatives (IC50 ~0.9 μM) are potent inhibitors [1]. This large dynamic range (>8-fold to >55-fold difference) enables clear discrimination between active and inactive compounds. Procurement of high-purity m7GMP (≥95% HPLC, triethylammonium salt) from suppliers such as Jena Bioscience (Cat. No. NU-1135) ensures that trace contaminants of more potent cap analogs do not produce false-positive inhibition signals.

NT5C3B/cN-IIIB Nucleotidase Activity Assays and Inhibitor Screening

m7GMP is the obligate substrate for the 7-methylguanosine phosphate-specific 5′-nucleotidase NT5C3B (cN-IIIB), which specifically hydrolyzes m7GMP to 7-methylguanosine and inorganic phosphate with high activity while showing weak activity toward CMP and negligible activity toward UMP, GMP, and AMP [2]. The product 7-methylguanosine itself acts as an NT5C3B inhibitor with IC50 = 87.8 ± 7.5 μM [3]. For enzymatic assays, m7GMP must be procured as the authentic substrate; substitution with any other nucleoside monophosphate will yield no measurable activity. The triethylammonium salt formulation in aqueous solution at pH 7.5 ± 0.5 (as supplied by Jena Bioscience) is directly compatible with physiological assay conditions.

DCPS Scavenger Decapping Enzyme Product Standard and Kinetic Calibration

In DCPS (DcpS) scavenger decapping assays, m7GMP is the authentic terminal hydrolysis product released upon cleavage of m7GpppN cap structures, and it does not inhibit the enzyme [4]. By contrast, m7GDP is a competitive inhibitor of DCPS (DcpS Km for m7GDP = 0.26 μM; Km for m7GpppG = 0.14 μM at pH 7.0, 30°C) [5]. Researchers must therefore use m7GMP, not m7GDP, as the product standard for DCPS activity calibration curves. m7GMP with defined spectroscopic properties (λmax 258/280 nm, ε 9.8/8.0 L mmol⁻¹ cm⁻¹ at pH 7.5) enables accurate quantification of reaction progress by UV absorbance.

eIF4E Binding Studies Requiring a Weak-Affinity Reference Ligand

For eIF4E–ligand binding studies using fluorescence titration or thermal shift assays, m7GMP provides a well-characterized weak-affinity reference point (appKd = 24.45 ± 2.89 μM by thermal shift; Kas = 1.5 ± 0.1 μM⁻¹ by fluorescence titration) against which the affinities of novel cap analogs can be benchmarked [6]. Its ~8-fold weaker binding compared to m7GTP (appKd 3.15 μM) and ~14-fold weaker binding compared to m7GDP (Kas 20.9 μM⁻¹) makes it particularly useful for calibrating the lower end of the affinity range in competition binding experiments. The consistent lot-to-lot spectroscopic properties (λmax 258/280 nm, ε 9.8/8.0 L mmol⁻¹ cm⁻¹) of commercial m7GMP facilitate reproducible fluorescence-based measurements.

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